Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Brand Name: Vulcanchem
CAS No.: 72688-90-5
VCID: VC2060070
InChI: InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2]
Molecular Formula: C38H72N2PdS10
Molecular Weight: 984.1 g/mol

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

CAS No.: 72688-90-5

Cat. No.: VC2060070

Molecular Formula: C38H72N2PdS10

Molecular Weight: 984.1 g/mol

* For research use only. Not for human or veterinary use.

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium - 72688-90-5

Specification

CAS No. 72688-90-5
Molecular Formula C38H72N2PdS10
Molecular Weight 984.1 g/mol
IUPAC Name palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Standard InChI InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Standard InChI Key GKUMQKGIGICMGT-UHFFFAOYSA-J
SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2]

Introduction

Structural and Physical Properties

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium possesses a complex molecular structure with the chemical formula C38H72N2PdS10 and a molecular weight of 984.1 g/mol . The compound consists of a palladium(II) center coordinated with two 1,3-dithiole-2-thione-4,5-dithiolate ligands, with two tetrabutylammonium ions serving as counterions to balance the charge . This molecular arrangement creates a square-planar geometry around the palladium center, which is characteristic of Pd(II) complexes. The compound can be identified in chemical databases through its PubChem CID 15447064, and its structure can be represented using standard chemical notations including InChI=1S/2C16H36N.2C3H2S5.Pd/c21-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;24-1-2(5)8-3(6)7-1;/h25-16H2,1-4H3;24-5H;/q2*+1;;;+2/p-4 and InChIKey GKUMQKGIGICMGT-UHFFFAOYSA-J .

The compound features an extensive sulfur-rich coordination sphere around the palladium center, which contributes to its unique electronic and physical properties. The 1,3-dithiole-2-thione-4,5-dithiolate ligands provide multiple coordination sites through their sulfur atoms, creating a stable complex with the palladium(II) ion. The tetrabutylammonium counterions, with their long alkyl chains, influence the solubility and crystallization behavior of the compound, making it more soluble in organic solvents than in aqueous media . The extended π-conjugation within the dithiolate ligands contributes to the compound's potential in electronic applications.

Component Compounds and Synonyms

The compound can be considered as consisting of three component compounds: tetrabutylammonium (CID 16028), 4,5-dimercapto-1,3-dithiol-2-thione (CID 2733592), and palladium(II) . In the scientific literature and commercial catalogs, this compound is also known by several synonyms including "Bis(tetra-n-butylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)-palladium(II)" and "Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II)" . The compound has been registered in chemical databases since at least February 2007, with the most recent update to its record occurring in February 2025 .

Synthesis and Preparation

The synthesis of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium involves a controlled reaction process that requires specific conditions and reagents. The standard synthetic route involves the reaction of palladium(II) chloride with 1,3-dithiole-2-thione-4,5-dithiol in the presence of tetrabutylammonium bromide. This reaction is typically conducted under an inert atmosphere to prevent oxidation of the sulfur-containing ligands, which are sensitive to oxygen. The reaction is generally performed at room temperature to ensure controlled coordination and prevent decomposition of the sensitive intermediates.

The synthetic process begins with the preparation of the ligand precursor, followed by its coordination to the palladium center. The reaction proceeds through the displacement of chloride ions from the palladium(II) chloride by the sulfur atoms of the dithiolate ligand, forming the coordination complex. The tetrabutylammonium ions serve as counterions to stabilize the negatively charged complex. After the reaction is complete, the product requires purification through recrystallization to remove unreacted starting materials and byproducts. This recrystallization process typically involves dissolving the crude product in an appropriate solvent, followed by slow precipitation to obtain pure crystals of the desired complex.

Alternative Synthetic Approaches

A more efficient one-pot synthesis approach has been developed for similar palladium(II) and platinum(II) complexes, which could potentially be adapted for the synthesis of this compound. This approach involves the treatment of K2PdCl4 with two equivalents of potassium thiolates (prepared in situ from the thiol and KOH), followed by the addition of the appropriate counterion . This streamlined process can potentially yield cleaner products with fewer side reactions and purification steps.

Chemical Properties and Reactions

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium demonstrates a range of chemical properties influenced by both the palladium center and the sulfur-rich ligand environment. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which make it versatile in chemical applications. In oxidation reactions, the compound can interact with oxidizing agents such as hydrogen peroxide, leading to changes in the oxidation state of the palladium center or the sulfur atoms in the ligands. Reduction reactions typically involve the use of reducing agents like sodium borohydride, which can reduce the palladium(II) center to palladium(0) under appropriate conditions.

The sulfur-rich coordination sphere around the palladium center provides multiple sites for potential reactions, making the compound reactive toward various electrophiles and nucleophiles. The dithiolate ligands can undergo substitution reactions with appropriate reagents, leading to ligand exchange or modification of the complex structure. These chemical properties contribute to the compound's potential applications in catalysis and materials science, where controlled reactivity is essential for performance.

Chemical Reaction Table

Table 1: Common Reactions of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Reaction TypeReagentsConditionsProductsApplications
OxidationHydrogen peroxide, OxygenRoom temperature, Aqueous/organic mediaOxidized sulfur species, Pd complexesSynthesis of new materials, Catalysis
ReductionSodium borohydride, Hydrazine0-25°C, Organic solventsPd(0) species, Modified ligand complexesCatalysis, Nanoparticle synthesis
Ligand ExchangePhosphines, Amines, ThiolsRoom temperature, Inert atmosphereMixed-ligand Pd complexesTailored catalysts, Electronic materials
SubstitutionElectrophiles (alkyl halides)Varies by reagentAlkylated complexesOrganic synthesis, Material modification

The reactivity pattern of this compound is influenced by the electronic properties of the palladium center and the surrounding ligands, which can be fine-tuned for specific applications. The presence of multiple sulfur coordination sites provides opportunities for selective reactions at different positions within the complex, enabling precise control over chemical transformations.

Applications in Research

The unique structural and electronic properties of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium make it valuable for various research applications across different scientific disciplines. In materials science, the compound has been studied for its potential in developing molecular conductors and magnetic materials. The extended π-conjugation within the dithiolate ligands, coupled with the electronic properties of the palladium center, contributes to interesting electronic behavior that can be exploited in the design of conductive materials. These properties make the compound potentially useful in the development of molecular electronic devices, sensors, and other advanced materials where controlled electrical conductivity is essential.

In chemistry research, the compound serves as a model system for studying metal-sulfur coordination chemistry and the properties of square-planar palladium complexes. The well-defined coordination geometry and the presence of multiple sulfur donors provide opportunities for investigating fundamental aspects of coordination chemistry, including bonding, electronic structure, and reactivity patterns. Such studies contribute to the broader understanding of transition metal chemistry and can inform the design of new catalysts and functional materials.

Comparison with Similar Compounds

PropertyPd(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazaniumPt(II) AnalogPd(II) Thiolate ComplexesNi(II) Dithiolate Complexes
Coordination GeometrySquare-planarSquare-planarTypically square-planarSquare-planar or tetrahedral
StabilityModerateHighVaries by ligandGenerally less stable than Pd/Pt
ReactivityModerate to highLower than PdVaries by ligandHigher than Pd/Pt
Electronic PropertiesGood conductivity potentialSimilar to PdVaries by ligandOften stronger magnetic properties
Biological ActivityPotential anticancer, antimicrobialSimilar to Pd, sometimes more potentVaries widelyLess studied than Pd/Pt
Catalytic ActivityGood for certain reactionsLess active than PdVaries by ligandDifferent selectivity profile

This comparison highlights the unique position of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium within the broader family of metal-dithiolate complexes, where the combination of a palladium(II) center with the specific dithiolate ligands and tetrabutylammonium counterions creates a compound with a distinctive profile of properties and potential applications .

Research Methods and Characterization

Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, provide complementary information about the electronic structure and bonding within the complex . NMR spectroscopy can reveal information about the environment of hydrogen and carbon atoms in the complex, while IR spectroscopy can identify characteristic vibrations associated with the metal-sulfur bonds and other functional groups. UV-Vis spectroscopy provides insights into the electronic transitions within the complex, which can be related to its color and potential photochemical properties.

Electrochemical Studies

Electrochemical techniques, such as cyclic voltammetry, are valuable for investigating the redox properties of the compound. These studies can reveal the potentials at which the palladium center or the ligands undergo oxidation or reduction, providing insights into the compound's stability under different redox conditions and its potential utility in electrochemical applications. The electrochemical behavior can also be correlated with the electronic structure derived from theoretical calculations, offering a more comprehensive understanding of the compound's properties.

Conductivity measurements are particularly relevant for this compound given its potential applications in molecular electronics. These measurements can assess the compound's ability to conduct electricity in different states and environments, which is crucial for its potential use in conductive materials and devices. The results of such measurements can be influenced by factors such as crystal packing, intermolecular interactions, and the electronic structure of the complex.

Theoretical Studies and Computational Modeling

Theoretical investigations, including density functional theory (DFT) calculations, provide valuable insights into the electronic structure, bonding, and properties of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium. These computational approaches can predict structural parameters, vibrational frequencies, electronic transitions, and energetics of different reactions, complementing experimental studies and aiding in the interpretation of experimental data . DFT calculations can reveal details about the distribution of electron density within the complex, the nature of metal-ligand bonding, and the energetics of different conformations.

Molecular dynamics simulations can provide insights into the behavior of the compound in different environments, including its interactions with solvents, potential binding to biological macromolecules, and dynamic aspects of its structure. These simulations can be particularly valuable for understanding the compound's potential biological activity, as they can model interactions with targets such as DNA or proteins. Theoretical studies also contribute to the rational design of new derivatives with tailored properties for specific applications, guiding synthetic efforts toward compounds with improved performance characteristics.

Molecular Orbital Analysis

Analysis of the molecular orbitals of the compound, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into its electronic structure and potential reactivity. The energy gap between these orbitals, along with their spatial distribution, influences properties such as optical absorption, redox behavior, and potential catalytic activity. This information is valuable for understanding the compound's potential in electronic and photonic applications, as well as its potential interactions with biological systems.

Theoretical calculations can also predict spectroscopic properties, including NMR chemical shifts, IR frequencies, and electronic transitions, which can be compared with experimental data to validate structural assignments and refine theoretical models. This iterative process between theory and experiment contributes to a more comprehensive understanding of the compound's properties and behavior.

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